Dryocrassin ABBA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dryocrassin is a naturally occurring halogenated nucleoside isolated from the marine sponge Dryocalamus schulzei. It belongs to a class of compounds known as marine natural products, which have been a source of great interest in scientific research due to their potential biological activities.

Chemical Structure and Properties

Dryocrassin possesses a unique chemical structure consisting of a purine nucleobase (adenine) linked to a halogenated sugar moiety (2,3-dideoxy-β-D-ribofuranosyl chloride). This unique structure is believed to be responsible for its various bioactivities.

Scientific Research Applications

Dryocrassin has been the subject of numerous scientific studies investigating its potential applications in various fields, including:

- Antimicrobial activity: Studies have shown that dryocrassin exhibits antimicrobial activity against a broad spectrum of bacteria, fungi, and viruses. [, ]

- Anticancer activity: Research suggests that dryocrassin may possess anticancer properties, potentially inhibiting the growth and proliferation of cancer cells. [, ]

- Immunomodulatory activity: Dryocrassin has been shown to modulate the immune system, potentially influencing various immune responses. [, ]

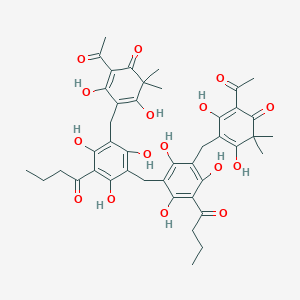

Dryocrassin ABBA is a natural compound derived from the rhizomes of Dryopteris crassirhizoma, a fern known for its medicinal properties. It belongs to the class of phloroglucinols and is characterized by its tetrameric structure. Dryocrassin ABBA has garnered attention for its diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties. Its chemical structure allows it to interact with various biological targets, making it a promising candidate for therapeutic applications in infectious diseases and other health conditions .

Dryocrassin exhibits antitumor activity by inducing apoptosis (programmed cell death) in cancer cells, particularly hepatocellular carcinoma (liver cancer) cells []. Studies suggest it might achieve this through the mitochondrial pathway mediated by Caspase, a protein involved in apoptosis []. Additionally, research indicates Dryocrassin might possess antiviral properties by targeting the main protease of viruses like SARS-CoV-2, the virus responsible for COVID-19 []. However, the exact mechanism for this antiviral activity requires further investigation [].

Dryocrassin ABBA participates in several biochemical interactions, particularly as an inhibitor of specific enzymes. Notably, it inhibits the coagulase activity of von Willebrand factor-binding protein (vWbp) from Staphylococcus aureus, which is crucial in the coagulation cascade. This inhibition occurs through direct binding to the central cavity of vWbp, preventing its interaction with prothrombin and thus disrupting blood clotting mechanisms . Additionally, Dryocrassin ABBA has shown potential in inhibiting neuraminidase activity in influenza viruses, highlighting its role in viral infections .

The biological activities of Dryocrassin ABBA are extensive:

- Antiviral Effects: It exhibits antiviral properties against drug-resistant strains of influenza viruses, including H5N1 and H7N9. Studies have shown that it can reduce viral loads and inflammation in infected hosts .

- Antibacterial Activity: Dryocrassin ABBA has demonstrated effectiveness against Staphylococcus aureus and Streptococcus pneumoniae, acting through bactericidal mechanisms and neutralizing toxins produced by these pathogens .

- Immunomodulatory Properties: The compound suppresses the immunostimulatory functions of dendritic cells, potentially prolonging graft survival in transplantation models .

Dryocrassin ABBA holds significant potential in various medical applications:

- Antiviral Therapeutics: Its ability to inhibit neuraminidase makes it a candidate for treating influenza infections.

- Antibacterial Agents: Given its efficacy against resistant strains of bacteria, it could be developed into new antibacterial therapies.

- Immunosuppressive Treatments: Its immunomodulatory effects may be beneficial in transplant medicine or autoimmune disorders .

Studies utilizing molecular dynamics simulations have elucidated the interaction mechanisms of Dryocrassin ABBA with target proteins such as vWbp. These studies demonstrate that ABBA binds to specific amino acids within the protein, effectively blocking its function without killing the bacteria directly. This targeted approach minimizes collateral damage to beneficial microbiota while addressing pathogenic threats .

Several compounds exhibit similarities to Dryocrassin ABBA in terms of structure or biological activity:

| Compound Name | Class | Biological Activity | Unique Features |

|---|---|---|---|

| Phloroglucinol | Phloroglucinol | Antimicrobial | Basic structure similar to Dryocrassin ABBA |

| Curcumin | Curcuminoid | Anti-inflammatory, Antioxidant | Known for broader anti-inflammatory effects |

| Resveratrol | Stilbenoid | Antioxidant, Cardioprotective | Exhibits unique cardiovascular benefits |

| Quercetin | Flavonoid | Antioxidant, Antiviral | Has extensive applications in allergy treatment |

| Berberine | Isoquinoline | Antimicrobial, Antidiabetic | Known for metabolic benefits beyond antimicrobial |

Dryocrassin ABBA stands out due to its specific inhibitory action on vWbp and its dual role as both an antiviral and antibacterial agent, making it a versatile candidate for further research and application in therapeutic settings .

Extraction Techniques from Natural Sources

Dryocrassin ABBA is primarily extracted from the rhizomes of Dryopteris crassirhizoma, a fern species native to Northeastern China. Traditional extraction methods involve solvent-based isolation followed by chromatographic purification. For example, column chromatography and re-crystallization have been employed to isolate dryocrassin ABBA, achieving a purity exceeding 99% as verified by high-performance liquid chromatography (HPLC) [1]. Modern ultrasonic-assisted extraction (UAE) techniques have optimized yield and efficiency. Key parameters include:

- Extraction time: 103 minutes

- Sonication power: 342 watts

- Solvent-to-material ratio: 94 mL/g

These conditions, validated through response surface methodology (RSM) and artificial neural networks (ANN), maximize the recovery of phloroglucinol derivatives while minimizing solvent use [7]. Ethanol-water mixtures are preferred for their ability to solubilize polar constituents without degrading heat-sensitive compounds.

Table 1: Comparison of Extraction Techniques

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Column Chromatography | 12–15 | >99 | High purity |

| UAE | 18–22 | 95–98 | Reduced time and solvent use |

Total Synthesis Pathways and Yields

The total synthesis of dryocrassin ABBA was first achieved in a nine-step process with an overall yield of 4.6% [4]. The pathway involves:

- Aldol condensation: Formation of the phloroglucinol core using formaldehyde and sulfuric acid in dichloromethane.

- Functionalization: Introduction of acyl and alkyl groups via nucleophilic substitution.

- Cyclization: Acid-catalyzed intramolecular esterification to form the bicyclic structure.

Table 2: Key Synthesis Steps and Yields

| Step | Reaction Type | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Aldol condensation | Formaldehyde, H₂SO₄ | 49 |

| 2 | Acylation | Acetic anhydride, pyridine | 61 |

| 3 | Cyclization | HCl, methanol | 70 |

The synthetic route enables scalable production while preserving stereochemical integrity, critical for maintaining biological activity [5].

Structural Analogue Development Strategies

Structural analogues of dryocrassin ABBA are designed to enhance bioavailability and target specificity. Common strategies include:

- Side-chain modification: Substituting acyl groups (e.g., replacing acetyl with propionyl) to alter lipophilicity.

- Core functionalization: Introducing electron-withdrawing groups (e.g., nitro or halogen) to the phloroglucinol core to improve binding affinity.

For instance, analogues such as b5 and e2 exhibit improved neuraminidase inhibitory activity against H7N9 influenza strains, with half-maximal inhibitory concentrations (IC₅₀) of 2.5 μM and 1.6 μM, respectively [2]. Molecular docking studies reveal that these analogues form hydrogen bonds with key residues (e.g., K294 in neuraminidase), a feature absent in the parent compound [4].

Quality Control Approaches for Extracted Products

Quality control protocols for dryocrassin ABBA emphasize purity and batch consistency:

- Chromatographic analysis:

- HPLC: A Phenomenex Prodigy ODS column (250 × 4.6 mm) with acetonitrile-isopropanol-phosphoric acid mobile phase (detection at 280 nm) ensures >99% purity [1].

- Thin-layer chromatography (TLC): Used for rapid screening of crude extracts, with Rf values calibrated against reference standards.

- Spectroscopic validation:

- Nuclear magnetic resonance (NMR): ¹H and ¹³C NMR spectra confirm structural integrity.

- Infrared (IR) spectroscopy: Peaks at 1639 cm⁻¹ (C=O stretch) and 1202 cm⁻¹ (C-O-C stretch) verify functional groups [5].

Table 3: Quality Control Parameters

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99% | HPLC |

| Residual solvents | <0.1% (v/v) | GC-MS |

| Heavy metals | <10 ppm | ICP-OES |

Neuraminidase Inhibition Profiles

Dryocrassin ABBA exhibits potent inhibitory activity against influenza virus neuraminidases, representing a critical mechanism in its antiviral effects. The compound demonstrates exceptional potency against H7N9 influenza virus neuraminidase with an IC₅₀ value of 3.6 μM, significantly outperforming the reference compound oseltamivir (IC₅₀ = 9.6 μM) [4]. Against H5N1 neuraminidase, dryocrassin ABBA shows moderate inhibitory activity with an IC₅₀ of 18.59 ± 4.53 μM [5].

Molecular docking studies reveal that dryocrassin ABBA can simultaneously bind to both the active site and the adjacent 150-cavity of neuraminidase, a binding mode that distinguishes it from smaller inhibitors [6]. The compound forms multiple hydrogen bonds and hydrophobic interactions with key residues including Arg118, Arg152, Arg292, Arg371, Glu119, and Glu227, which are crucial for catalytic activity [6]. This dual binding mechanism provides enhanced binding affinity and may contribute to its effectiveness against drug-resistant neuraminidase variants.

The structural basis for neuraminidase inhibition involves the tetrameric nature of dryocrassin ABBA, which allows it to occupy a larger binding interface compared to conventional inhibitors. The compound's multiple phenolic hydroxyl groups facilitate extensive hydrogen bonding networks with the enzyme, while its aromatic rings engage in π-π stacking interactions with aromatic residues in the binding pocket [6].

SARS-CoV-2 Main Protease Inhibition

Dryocrassin ABBA demonstrates inhibitory activity against the main protease (3CLpro) of SARS-CoV-2, a key enzyme essential for viral replication [7]. The compound exhibits dose-dependent inhibition of SARS-CoV-2 infection in Vero cells, with demonstrated efficacy against multiple coronavirus strains including SARS-CoV and MERS-CoV, suggesting broad-spectrum anticoronaviral activity [7].

The mechanism of main protease inhibition involves direct binding to the enzyme's active site, though specific binding affinity values have not been precisely quantified in available studies [7]. The compound's polyphenolic structure likely contributes to its ability to form multiple interactions with the protease's binding pocket, potentially including hydrogen bonding with catalytic residues and hydrophobic interactions with surrounding amino acid side chains.

Pharmacokinetic studies supporting the therapeutic potential of dryocrassin ABBA against coronavirus infections reveal good microsomal stability across species, with over 68% compound remaining after 30 minutes of incubation with mouse liver microsomes [8]. The compound shows low hERG inhibition (IC₅₀ > 50 μM) and acceptable cytochrome P450 inhibition profiles, indicating favorable drug-like properties [8].

Coagulase Activity Inhibition in Staphylococcus aureus

Dryocrassin ABBA exhibits dual antimicrobial mechanisms against Staphylococcus aureus through inhibition of both sortase A (SrtA) and von Willebrand factor-binding protein (vWbp) coagulase activity. The compound demonstrates SrtA inhibition with an IC₅₀ of 24.17 μM, targeting this crucial enzyme responsible for anchoring virulence-related surface proteins [9] [10].

The molecular mechanism of SrtA inhibition involves direct binding to the enzyme's catalytic pocket, with key interactions occurring through Val166 and Val168 residues [9]. Molecular dynamics simulations reveal that dryocrassin ABBA forms a stable complex with SrtA, with significant van der Waals contributions from Val166 (ΔEvdw ~-2.5 kcal/mol) and additional interactions with Val168, Ile182, and Trp194 [9]. A critical hydrogen bond forms between Gly167 and the O1 atom of dryocrassin ABBA, contributing approximately -1.22 kcal/mol to the binding energy [9].

For vWbp coagulase inhibition, dryocrassin ABBA binds to the central cavity in the elbow region of the protein, interfering with prothrombin binding [11] [12]. The compound forms conventional hydrogen bonds with His-71, Ala-72, and Gly-73, while establishing π-anion interactions with Glu-75 and π-π stacking with Tyr-83 [11]. Additional van der Waals interactions with Arg-70, Tyr-74, and Gln-87 stabilize the complex, effectively disrupting the coagulase-prothrombin interaction essential for bacterial virulence [11].

Cellular Signaling Pathway Modulation

Apoptotic Pathway Activation

Dryocrassin ABBA induces apoptosis in human hepatocellular carcinoma cells through a caspase-dependent mitochondrial pathway [13] [14]. The compound demonstrates concentration-dependent cytotoxicity, with cell viability decreasing to 68%, 60%, and 49% following treatment with 25, 50, and 75 μg/mL concentrations respectively for 48 hours [13].

The apoptotic mechanism involves modulation of key regulatory proteins within the Bcl-2 family. Dryocrassin ABBA significantly upregulates pro-apoptotic Bax protein expression while simultaneously downregulating anti-apoptotic Bcl-2 protein, creating an imbalanced Bax/Bcl-2 ratio that promotes mitochondrial outer membrane permeabilization [13]. This imbalance leads to mitochondrial dysfunction and subsequent release of apoptogenic factors.

The compound also upregulates p53 expression, a crucial tumor suppressor protein that orchestrates cellular responses to DNA damage and stress [13]. Increased p53 levels contribute to the transcriptional activation of pro-apoptotic genes and facilitate the mitochondrial apoptotic cascade. Downstream effects include activation of executioner caspases, specifically caspase-3 and caspase-7, which cleave cellular substrates leading to the characteristic morphological and biochemical changes associated with apoptosis [13].

Flow cytometric analysis using annexin V and propidium iodide double staining confirms the apoptotic nature of cell death, with early apoptotic cells increasing from 1.9% to 19.9% and late apoptotic cells from 4.8% to 73.7% following dryocrassin ABBA treatment [13]. Real-time PCR and Western blot analyses corroborate these findings, demonstrating significant upregulation of Bax, p53, caspase-3, and caspase-7 mRNA and protein levels [13].

Immunomodulatory Signaling Effects

Dryocrassin ABBA exerts profound immunomodulatory effects through suppression of dendritic cell immunostimulatory functions and modulation of cytokine production profiles [15] [16]. The compound significantly reduces lipopolysaccharide-induced emission of pro-inflammatory cytokines including tumor necrosis factor-α, interleukin-6, and interleukin-12p70 without affecting cell viability when applied at concentrations of 10-20 μM [3] [17].

In vivo studies demonstrate that dryocrassin ABBA treatment results in significant alterations in bronchoalveolar lavage fluid cytokine levels. The compound increases anti-inflammatory cytokines MCP-1 and IL-10 while simultaneously decreasing pro-inflammatory mediators IL-12, IL-6, IFN-γ, and TNF-α in a dose-dependent manner [16]. This cytokine modulation pattern suggests that dryocrassin ABBA promotes a shift from a pro-inflammatory Th1 response toward a more balanced or anti-inflammatory immune state.

The immunomodulatory mechanism involves interference with dendritic cell maturation and antigen presentation capabilities. Dryocrassin ABBA treatment diminishes delayed-type hypersensitivity responses and extends skin allograft survival in experimental models, indicating its potential as an immunosuppressive agent [15]. These effects are mediated through modulation of key signaling pathways involved in immune cell activation and differentiation.

The compound's ability to increase IL-10 production is particularly significant, as IL-10 serves as a key immunoregulatory cytokine that suppresses excessive Th1 and CD8+ T cell responses [16]. This regulatory mechanism helps mitigate immunopathology associated with infectious diseases and inflammatory conditions. The dose-dependent increase in MCP-1 and IL-10 levels correlates with improved survival outcomes in viral infection models [16].

Molecular Docking and Binding Studies

Computational Modeling of Target Interactions

Computational modeling studies have provided detailed insights into the molecular basis of dryocrassin ABBA's interactions with multiple therapeutic targets. Molecular docking simulations using various protein structures have revealed consistent binding patterns characterized by extensive hydrogen bonding networks and hydrophobic interactions [9] [11] [6].

For neuraminidase targets, computational modeling indicates that dryocrassin ABBA adopts a binding conformation that allows simultaneous occupation of both the active site and the adjacent 150-cavity. The compound's tetrameric structure provides multiple contact points with the enzyme surface, resulting in binding energies ranging from -8.0 to -8.3 kcal/mol [6]. The binding mode involves critical interactions with conserved residues essential for neuraminidase catalytic activity, explaining the compound's potent inhibitory effects.

Molecular dynamics simulations of the SrtA-dryocrassin ABBA complex reveal stable binding interactions maintained over extended simulation periods [9]. The compound localizes to the catalytic pocket of SrtA, with key binding contributions from residues Val166, Val168, Gly167, Ala104, and Glu105. Energy decomposition analyses identify Val166 as providing the strongest van der Waals contribution (-2.5 kcal/mol), while Gly167 contributes significantly through electrostatic interactions (-3.0 kcal/mol) [9].

For the vWbp coagulase target, homology modeling based on the coagulase-thrombin complex structure (PDB ID: 1NU7) enabled prediction of dryocrassin ABBA binding modes [11]. The compound adopts a compact conformation within the central cavity of vWbp, forming multiple stabilizing interactions that effectively block prothrombin binding. The theoretical binding model successfully predicts experimental observations regarding coagulase activity inhibition.

Drug Affinity Responsive Target Stability Analysis

Drug Affinity Responsive Target Stability (DARTS) analysis has been employed to validate direct protein-ligand interactions and assess binding stability for dryocrassin ABBA [11] [12]. This methodology exploits the principle that small molecule binding can stabilize target proteins against proteolytic degradation, providing evidence for direct molecular interactions.

DARTS experiments with vWbp demonstrate that dryocrassin ABBA binding confers protection against pronase E digestion in a concentration-dependent manner [11]. At pronase E concentrations of 10 mg/mL, complete digestion of unprotected vWbp occurs, while addition of increasing concentrations of dryocrassin ABBA progressively reduces proteolytic susceptibility. This protection correlates with the compound's ability to stabilize the vWbp structure through direct binding interactions.

The stabilization effect observed in DARTS assays supports the molecular docking predictions and provides experimental validation for the proposed binding mechanisms. The concentration-dependent protection pattern indicates that higher drug concentrations result in greater protein occupancy and enhanced stability, consistent with typical ligand-protein binding behavior.

Pharmacokinetic stability studies complement the DARTS findings by demonstrating favorable drug-like properties for dryocrassin ABBA [8]. The compound exhibits excellent microsomal stability in rat and human liver preparations (>99% remaining after 30 minutes), with moderate stability in mouse microsomes (68.3% ± 2.1%) [8]. These results indicate that the compound is likely to maintain adequate plasma concentrations for therapeutic efficacy while avoiding rapid metabolic clearance.

Additional stability assessments include hERG channel inhibition studies, which show minimal cardiotoxic potential with IC₅₀ values exceeding 50 μM [8]. Cytochrome P450 inhibition profiles reveal selective inhibition of CYP2C9 (IC₅₀ = 0.4 μM) while showing moderate inhibition of other major CYP isoforms (IC₅₀ values 8.33-16.1 μM) [8]. These findings suggest that dryocrassin ABBA may have potential for drug-drug interactions through CYP2C9 inhibition but demonstrates acceptable safety margins for other CYP enzymes.